molecular formula C13H18ClNO2 B5809238 N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide

N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No. B5809238
M. Wt: 255.74 g/mol
InChI Key: RLFYFCAHXXSETQ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-(4-chloro-2-methylphenoxy)acetamide (also known as BCAA-TAM) is a chemical compound that has gained attention in scientific research due to its potential biological activities. This compound is an amide derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. BCAA-TAM has been found to have several biological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of BCAA-TAM is not fully understood. However, it has been proposed that BCAA-TAM may exert its biological effects by modulating various signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. BCAA-TAM has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
BCAA-TAM has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BCAA-TAM can inhibit the proliferation and induce apoptosis in cancer cells. BCAA-TAM has also been found to reduce the production of pro-inflammatory cytokines and oxidative stress in various cell types. In vivo studies have shown that BCAA-TAM can reduce tumor growth and improve survival rates in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of BCAA-TAM is its ability to exhibit multiple biological activities such as anti-inflammatory, anti-cancer, and antioxidant effects. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of BCAA-TAM is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and toxicity of BCAA-TAM.

Future Directions

There are several future directions for the research on BCAA-TAM. One potential direction is to investigate the potential of BCAA-TAM as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and oxidative stress. Another direction is to explore the structure-activity relationship of BCAA-TAM and its derivatives to optimize its biological activities. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of BCAA-TAM in vivo. Overall, BCAA-TAM is a promising compound with potential applications in various fields of biomedical research.

Synthesis Methods

The synthesis of BCAA-TAM involves the reaction of 2,4-dichlorophenoxyacetic acid with tert-butylamine and 4-chloro-2-methylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields BCAA-TAM as a white crystalline solid with a melting point of 161-163°C. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Scientific Research Applications

BCAA-TAM has been extensively studied for its potential biological activities. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. BCAA-TAM has also been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, BCAA-TAM has been shown to have antioxidant effects by reducing oxidative stress and lipid peroxidation in vitro and in vivo.

properties

IUPAC Name

N-tert-butyl-2-(4-chloro-2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-9-7-10(14)5-6-11(9)17-8-12(16)15-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFYFCAHXXSETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-(4-chloro-2-methylphenoxy)acetamide

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